1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene

Description

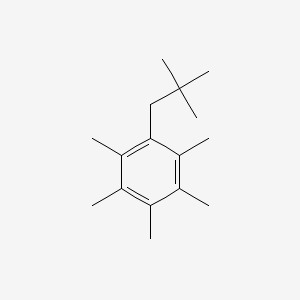

1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is a highly substituted benzene derivative featuring a branched alkyl chain (2,2-dimethylpropyl, or neopentyl) at the 1-position and methyl groups occupying all remaining positions (2,3,4,5,6). This structure confers significant steric hindrance and influences its physicochemical properties, including solubility, thermal stability, and reactivity. The compound is primarily utilized in organic synthesis and materials science, where its bulky substituents are leveraged to modulate molecular packing or steric effects in catalytic systems .

Properties

CAS No. |

56909-25-2 |

|---|---|

Molecular Formula |

C16H26 |

Molecular Weight |

218.38 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)-2,3,4,5,6-pentamethylbenzene |

InChI |

InChI=1S/C16H26/c1-10-11(2)13(4)15(9-16(6,7)8)14(5)12(10)3/h9H2,1-8H3 |

InChI Key |

LMJCPMQRGWSZDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC(C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene

General Strategy

The preparation of this compound primarily involves two key synthetic challenges:

- Construction of the pentamethylbenzene core.

- Introduction of the 2,2-dimethylpropyl substituent at the 1-position of the pentamethylbenzene ring.

Pentamethylbenzene itself is a well-studied compound, often prepared via methylation of benzene derivatives or through rearrangement and alkylation reactions. The introduction of the bulky 2,2-dimethylpropyl group typically requires Friedel-Crafts alkylation or related electrophilic aromatic substitution methods using suitable alkyl halides or alcohol derivatives.

Synthesis of Pentamethylbenzene Core

Pentamethylbenzene (C11H16) synthesis methods are well documented. One effective approach involves the methylation of durene (1,2,4,5-tetramethylbenzene) or other polymethylated benzenes using methylating agents under acidic catalysis. Another route includes catalytic conversion of methanol or dimethyl ether in the presence of initiators at elevated temperatures (160–200 °C), which produces pentamethylbenzene among other hydrocarbons.

Table 1: Typical Conditions for Pentamethylbenzene Synthesis from Methanol

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 160–200 °C | Higher temp favors faster reaction |

| Catalyst/Initiator | 2.5 mol% 2-propanol | Initiates hydrocarbon formation |

| Reaction Time | 2–8 hours | Depends on temperature |

| Feedstock Ratio (methanol:other) | 1:2 to 1:4 molar ratio | Excess methanol inhibits reaction |

| Product Distribution | Pentamethylbenzene, hexamethylbenzene, triptane | Pentamethylbenzene ~13% of organic layer |

The reaction proceeds through complex rearrangements and alkylations, yielding a mixture of hydrocarbons, with pentamethylbenzene as a significant arene product.

Stepwise Synthesis Approach

- Synthesis of pentamethylbenzene : Using methylation or catalytic conversion of methanol as described.

- Preparation of 2,2-dimethylpropyl electrophile : Conversion of 2,2-dimethylpropyl alcohol to the corresponding halide or carbocation precursor.

- Friedel-Crafts alkylation : Reaction of pentamethylbenzene with the electrophile under Lewis acid catalysis to yield this compound.

Analysis of Preparation Methods

Advantages and Limitations

| Method Step | Advantages | Limitations |

|---|---|---|

| Methanol catalytic conversion | Readily available reagents; scalable | Mixture of products; moderate yield |

| Friedel-Crafts alkylation | Direct alkylation; well-established | Risk of polyalkylation and rearrangement; harsh conditions |

| Use of superacidic conditions | High selectivity for alkylation | Requires specialized reagents and control |

Yield and Selectivity

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich benzene ring interacts with electrophiles. The presence of multiple methyl groups enhances the electron density on the ring, making it more reactive towards electrophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs identified in available literature, particularly those with variations in alkyl chain length, substituent positioning, or branching.

1-(3,3-Dimethylbutyl)-2,3,4,5,6-pentamethylbenzene

- Structural Difference : The alkyl chain at the 1-position is extended by one carbon (3,3-dimethylbutyl vs. 2,2-dimethylpropyl).

- However, the additional branching at the 3-position could reduce crystallinity due to greater steric disruption .

- Applications : Likely used in similar contexts but with modified solubility profiles for specific solvent systems.

1-(2-Methylpropyl)-2,3,4,5,6-pentamethylbenzene

- Structural Difference : The 1-position substituent is 2-methylpropyl (isobutyl), a less branched alkyl group than neopentyl.

- Impact on Properties : Reduced steric hindrance compared to the neopentyl analog may increase reactivity in substitution or coupling reactions. Lower thermal stability is anticipated due to decreased rigidity .

- Applications : More suitable for reactions requiring moderate steric protection rather than extreme stabilization.

1-Isopropyl-2,3,4,5,6-pentamethylbenzene

- Structural Difference : The 1-position substituent is isopropyl, a smaller branched group.

- Impact on Properties : Significantly lower steric bulk compared to neopentyl derivatives, leading to higher solubility in polar solvents and enhanced accessibility for electrophilic aromatic substitution. This compound may exhibit faster reaction kinetics in catalytic processes .

Key Research Findings and Data Gaps

Available data suggest:

- Thermal Stability : Neopentyl-substituted derivatives generally exhibit higher decomposition temperatures due to rigid, branched structures.

- Solubility: Bulkier substituents (e.g., neopentyl) reduce solubility in non-polar solvents compared to linear alkyl chains.

- Reactivity: Steric shielding in the neopentyl analog may hinder electrophilic attacks but stabilize intermediates in organometallic catalysis.

Critical Analysis of Evidence Limitations

The provided evidence lists structural analogs but lacks quantitative data (e.g., melting points, spectroscopic signatures, or reaction yields). For instance:

- includes unrelated compounds (e.g., pentaerythritol tetraglycidyl ether) without direct relevance .

- identifies analogs but omits experimental comparisons, necessitating extrapolation from general steric and electronic principles .

Recommendations for Future Research

Synthetic Studies : Systematic synthesis of neopentyl-based derivatives and analogs to measure properties like melting points, $ \text{LogP} $, and $ T_{\text{dec}} $.

Computational Modeling : DFT calculations to predict steric parameters (e.g., percent buried volume) and reactivity trends.

Catalytic Screening : Comparative evaluation in catalysis (e.g., palladium cross-coupling) to quantify steric effects on reaction efficiency.

Biological Activity

1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is an aromatic hydrocarbon with a complex structure that has garnered attention due to its potential biological activities. This compound is a derivative of pentamethylbenzene, which is known for its unique properties and applications in organic chemistry. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C16H26

- Molecular Weight : 218.39 g/mol

- Density : 0.915 g/cm³

- Boiling Point : 276.2°C

- Flash Point : 126.5°C

These properties indicate that the compound is a relatively stable organic molecule, which can be useful in various chemical reactions and potential applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antifungal and antibacterial properties.

Antifungal Activity

Research indicates that certain pentamethylbenzene derivatives exhibit moderate antifungal activity against various strains such as Aspergillus niger, Candida albicans, and Penicillium italicum . The mechanism of action is hypothesized to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Antibacterial Activity

Studies have also suggested that compounds related to pentamethylbenzene can exhibit antibacterial properties. The activity may be attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

Case Study 1: Antifungal Efficacy

A study published in 2022 isolated several dimer compounds from the roots of Taiwania cryptomerioides, which included derivatives similar to pentamethylbenzene. These compounds were tested for their antifungal efficacy against various fungal strains. The results showed that some compounds displayed significant antifungal activity, suggesting that structural modifications on pentamethylbenzene could enhance its bioactivity .

| Compound | Activity Against Aspergillus niger | Activity Against Candida albicans |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of pentamethylbenzene derivatives. The study highlighted how structural variations could influence the effectiveness against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to enhanced antibacterial activity .

| Derivative | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Derivative X | Strong | Moderate |

| Derivative Y | Moderate | Weak |

The proposed mechanisms through which this compound exerts its biological activities include:

- Membrane Disruption : Interference with the integrity of microbial membranes.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.

- Reactive Oxygen Species Generation : Induction of oxidative stress leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.